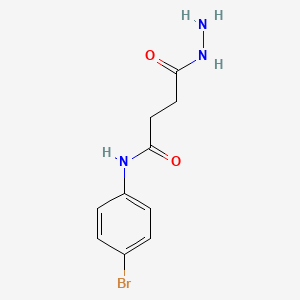
N-Chloroacetyl-3-aminophenylacetic acid
Descripción general
Descripción
N-Chloroacetyl-3-aminophenylacetic acid is a chemical compound with the CAS Number: 1221792-51-3 . It has a molecular weight of 227.65 and its IUPAC name is {3-[(chloroacetyl)amino]phenyl}acetic acid . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of N-Chloroacetyl-3-aminophenylacetic acid is C10H10ClNO3 . The InChI code for the compound is 1S/C10H10ClNO3/c11-6-9(13)12-8-3-1-2-7(4-8)5-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) .Physical And Chemical Properties Analysis
N-Chloroacetyl-3-aminophenylacetic acid is a solid compound . It has a molecular weight of 227.65 . The compound’s IUPAC name is {3-[(chloroacetyl)amino]phenyl}acetic acid .Aplicaciones Científicas De Investigación
Chemoselective N-Chloroacetylation Reactions
N-Chloroacetyl-3-aminophenylacetic acid serves as a valuable reagent in chemoselective acetylation reactions. Researchers have exploited its physicochemical properties to selectively acetylate aminoalcohols and other functional groups. The chloroacetyl group (ClCH2C=O) is introduced under mild conditions, allowing for precise modification of specific functional moieties .
Peptide Synthesis and Modification
In peptide chemistry, N-Chloroacetyl-3-aminophenylacetic acid finds use as a building block for peptide synthesis. By incorporating this compound into peptide sequences, researchers can introduce acetyl groups at specific amino acid residues. This modification can alter peptide stability, bioactivity, and pharmacokinetics .
Drug Development and Prodrug Design
The chloroacetyl group can serve as a prodrug strategy. By attaching N-Chloroacetyl-3-aminophenylacetic acid to a biologically active compound, researchers create a masked form that becomes activated in vivo. This approach allows for targeted drug delivery and controlled release, enhancing therapeutic efficacy while minimizing side effects .
Bioconjugation and Labeling
Researchers use N-Chloroacetyl-3-aminophenylacetic acid to functionalize biomolecules. By reacting it with amino groups on proteins, peptides, or nucleic acids, they can introduce specific tags, fluorescent dyes, or affinity handles. These modified biomolecules are then employed in studies involving protein-protein interactions, cellular imaging, or drug targeting .
Materials Science and Surface Modification
The chloroacetyl group’s reactivity makes N-Chloroacetyl-3-aminophenylacetic acid useful for modifying surfaces. Researchers functionalize materials such as nanoparticles, polymers, or solid supports by covalently attaching this compound. Surface-modified materials find applications in catalysis, sensors, and drug delivery systems .
Chemical Biology and Enzyme Inhibition
N-Chloroacetyl-3-aminophenylacetic acid can act as an enzyme inhibitor. By binding to active sites of specific enzymes, it interferes with their function. Researchers explore its potential in drug discovery, studying enzyme kinetics, and understanding biological pathways .
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Propiedades
IUPAC Name |
2-[3-[(2-chloroacetyl)amino]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-6-9(13)12-8-3-1-2-7(4-8)5-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGAALXSTQWCQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801261839 | |
| Record name | 3-[(2-Chloroacetyl)amino]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801261839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Chloroacetyl-3-aminophenylacetic acid | |
CAS RN |
1221792-51-3 | |
| Record name | 3-[(2-Chloroacetyl)amino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Chloroacetyl)amino]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801261839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Nitrophenyl)acetyl]piperidine](/img/structure/B3023172.png)

![N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide](/img/structure/B3023178.png)


![N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide](/img/structure/B3023182.png)
![2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B3023183.png)


![N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine](/img/structure/B3023191.png)



![N,N-diethyl-N'-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B3023195.png)